molecular formula C20H21N4O2S+ B1228927 1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea

1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea

Cat. No. B1228927
M. Wt: 381.5 g/mol
InChI Key: JAADJIYHZHDCSG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(4-methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea is a member of ureas.

Scientific Research Applications

Anti-Inflammatory Activity

  • Compounds including N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea showed significant anti-inflammatory properties in a study conducted by Fatima et al. (2014) Fatima et al., 2014.

Cardiovascular System Effects

  • Drapak et al. (2019) investigated derivatives including 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine for potential antihypertensive effects. They observed significant antihypertensive activities in some derivatives, suggesting a role in cardiovascular therapeutics Drapak et al., 2019.

Molecular Docking and Structural Analysis

  • Mahesha et al. (2021) explored the cyclocondensation reactions of related compounds, highlighting their molecular structures and potential for forming different combinations of hydrogen bonds, which could have implications in drug design Mahesha et al., 2021.

Antimicrobial Activities

  • El-Sakka et al. (2014) synthesized novel amino acid derivatives from related compounds and found that some of these compounds exhibited antimicrobial activities against various strains of bacteria El-Sakka et al., 2014.

Cancer Cell Morphology

  • Evdokimova et al. (2021) studied the effect of bicyclic isothioureas, including those with a 4-methoxyphenyl structure, on the morphology of human lung carcinoma cells, highlighting the potential use of these compounds in cancer research Evdokimova et al., 2021.

Antioxidant Activity

  • Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives, including those with methoxy substituents, and assessed their antioxidant activity, suggesting a potential role in oxidative stress-related conditions Sulpizio et al., 2016.

Adenosine A3 Receptor Antagonism

  • Jung et al. (2004) developed 4-(4-Methoxyphenyl)-2-aminothiazole and related derivatives as selective antagonists for human adenosine A3 receptors, which could be significant in the development of treatments for various conditions related to these receptors Jung et al., 2004.

properties

Product Name

1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea

Molecular Formula

C20H21N4O2S+

Molecular Weight

381.5 g/mol

IUPAC Name

1-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]amino]-3-phenylurea

InChI

InChI=1S/C20H20N4O2S/c1-3-13-24-18(15-9-11-17(26-2)12-10-15)14-27-20(24)23-22-19(25)21-16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H2,21,22,25)/p+1

InChI Key

JAADJIYHZHDCSG-UHFFFAOYSA-O

SMILES

COC1=CC=C(C=C1)C2=CSC(=[N+]2CC=C)NNC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=[N+]2CC=C)NNC(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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